molecular formula C10H14N4O5 B7478110 Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate

Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate

Cat. No. B7478110
M. Wt: 270.24 g/mol
InChI Key: VLTWQHPCCHUXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate, commonly known as DMNPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNPAA belongs to the class of pyrazolines, and its unique chemical structure makes it an attractive candidate for research in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of DMNPAA is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in the body. In cancer cells, DMNPAA has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival. DMNPAA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
DMNPAA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of specific enzymes. In addition, DMNPAA has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMNPAA is its unique chemical structure, which makes it an attractive candidate for research in various fields. However, the synthesis of DMNPAA can be challenging, and the compound is relatively unstable, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of DMNPAA is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on DMNPAA, including further studies on its mechanism of action, potential applications in cancer research and drug discovery, and its use as an enzyme inhibitor. Additionally, there is potential for the development of new synthetic methods for DMNPAA that could improve its stability and yield. Overall, DMNPAA is a promising compound with many potential applications in scientific research.

Synthesis Methods

DMNPAA can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-4-nitropyrazole with acetic anhydride and methylamine. The synthesis of DMNPAA is a multi-step process that requires careful attention to detail to ensure high yields and purity of the final product.

Scientific Research Applications

DMNPAA has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. In cancer research, DMNPAA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. DMNPAA has also been studied for its potential use as an enzyme inhibitor, particularly in the field of cholinesterase inhibition.

properties

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c1-6-10(14(17)18)7(2)13(12-6)5-8(15)11-4-9(16)19-3/h4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTWQHPCCHUXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC(=O)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.